molecular formula C23H24ClN3O3S B11514660 2-[1-(4-chlorophenyl)-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

2-[1-(4-chlorophenyl)-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

Cat. No.: B11514660
M. Wt: 458.0 g/mol
InChI Key: KBOYKZQNMPBROF-UHFFFAOYSA-N
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Description

2-[1-(4-chlorophenyl)-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a thioxoimidazolidinone ring, and a propoxyphenylacetamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-chlorophenyl)-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the thioxoimidazolidinone core. This can be achieved through the reaction of appropriate amines with carbon disulfide and subsequent cyclization. The chlorophenyl and propoxyphenyl groups are then introduced through nucleophilic substitution reactions. The final step involves the acylation of the intermediate compound with acetic anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the employment of high-throughput screening to identify the most efficient catalysts for the substitution reactions. Additionally, purification techniques such as recrystallization and chromatography would be essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-chlorophenyl)-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Amines, thiols, dimethylformamide (DMF) as solvent.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[1-(4-chlorophenyl)-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. For example, the thioxoimidazolidinone ring may interact with the active site of an enzyme, inhibiting its function and thereby exerting an anti-inflammatory or anticancer effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-chlorophenyl)-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide
  • 2-[1-(4-chlorophenyl)-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[1-(4-chlorophenyl)-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide stands out due to its propoxyphenyl group, which may confer unique binding properties and biological activities. This structural variation can lead to differences in the compound’s pharmacokinetics and pharmacodynamics, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C23H24ClN3O3S

Molecular Weight

458.0 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)-5-oxo-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

InChI

InChI=1S/C23H24ClN3O3S/c1-3-13-26-20(22(29)27(23(26)31)18-9-5-16(24)6-10-18)15-21(28)25-17-7-11-19(12-8-17)30-14-4-2/h3,5-12,20H,1,4,13-15H2,2H3,(H,25,28)

InChI Key

KBOYKZQNMPBROF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC=C)C3=CC=C(C=C3)Cl

Origin of Product

United States

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